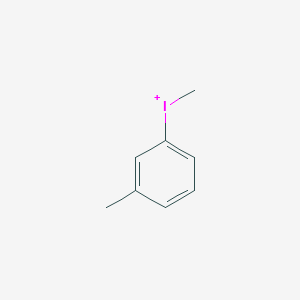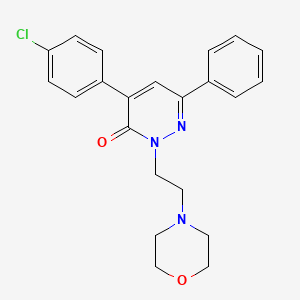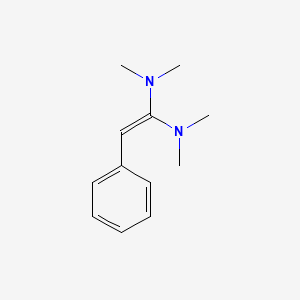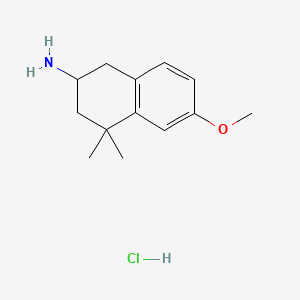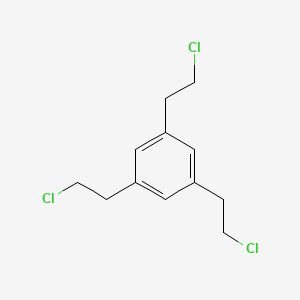![molecular formula C9H9NO3 B14720063 Glycine, N-[(2-hydroxyphenyl)methylene]- CAS No. 6343-78-8](/img/structure/B14720063.png)
Glycine, N-[(2-hydroxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[(2-hydroxyphenyl)methylene]- is a derivative of the amino acid glycine. It is a Schiff base formed by the condensation of glycine with 2-hydroxybenzaldehyde. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycine, N-[(2-hydroxyphenyl)methylene]- can be synthesized through the reaction of glycine with 2-hydroxybenzaldehyde in the presence of a suitable solvent, such as methanol, under basic conditions. The reaction typically involves mixing equimolar amounts of glycine and 2-hydroxybenzaldehyde, followed by the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[(2-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Original aldehyde and amine components.
Substitution: Esterified or etherified products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[(2-hydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a model compound for studying Schiff base reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of photographic developers and other specialty chemicals
Wirkmechanismus
The mechanism of action of Glycine, N-[(2-hydroxyphenyl)methylene]- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The Schiff base structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)glycine: Another derivative of glycine with a hydroxyl group on the phenyl ring.
Glycine Schiff Bases: Other Schiff bases formed by the condensation of glycine with different aldehydes or ketones
Uniqueness
Glycine, N-[(2-hydroxyphenyl)methylene]- is unique due to its specific structure, which combines the properties of glycine and 2-hydroxybenzaldehyde. This unique combination allows it to form stable metal complexes and exhibit distinct chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6343-78-8 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-5,11H,6H2,(H,12,13) |
InChI-Schlüssel |
UFSNBDCOSFMBLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)


